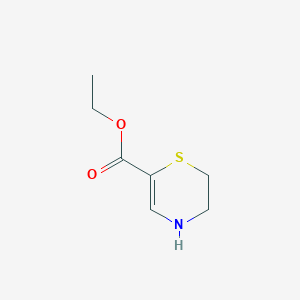

![molecular formula C13H14N2O2 B3071882 2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚-8-甲酸甲酯 CAS No. 1015082-04-8](/img/structure/B3071882.png)

2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚-8-甲酸甲酯

描述

“Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate” is a chemical compound that has been studied for its potential anti-tumor activity . It is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, which is known to exhibit high anti-tumor activity . The compound is designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .

Synthesis Analysis

The synthesis of this compound involves the introduction of an alkyl or aralkyl and a sulfonyl group . This design is based on the combination principles of antitumor drugs . The choice of the carbonyl component of the Fischer reaction is generally not limited .Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . The InChI code is 1S/C12H14N2/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12/h2-5,13H,6-8H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its antiproliferative activity . The compound and its derivatives have shown moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 186.26 . It is a crystal - powder in form and its color ranges from white to pale yellow to yellow . The compound is stored in a refrigerator .科学研究应用

钙拮抗剂活性

2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚衍生物表现出广泛的药理活性,包括抗组胺、神经阻滞剂、抗心律失常和抗氧化特性。该组中的某些化合物已被用于抗组胺剂制剂和神经阻滞剂等药物中。最近的研究表明,这些衍生物还具有显着的神经保护特性,并且其钙拮抗剂行为引起了人们对进一步研究的特别兴趣,表明在受钙失调影响的疾病中具有潜在的治疗应用 (Ivanov、Afanas'ev 和 Bachurin,2001 年)。

受体活性

对 2-取代的 8-甲基-5-(2-吡啶基乙基)-2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚的研究揭示了它们对广泛的治疗靶标的活性,包括 GPC 受体、离子通道和神经递质转运蛋白。具体来说,某些衍生物已显示出作为肾上腺素能 α1A、α1B、α1D 和 α2A 受体以及血清素 5-HT2A、5-HT2B、5-HT2C 和 5-HT7 受体的拮抗剂的高活性。这突出了它们作为治疗与这些受体相关的疾病的药物剂的潜力 (Ivachtchenko、Mitkin、Kysil、Kazey 和 Okun,2013 年)。

抗肿瘤活性

2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚类化合物也因其抗肿瘤活性而受到研究。已经发现了一类基于这些结构的新型抗肿瘤剂,在各种实验肿瘤模型中显示出有希望的体外和体内结果。这些发现表明基于这种化学结构开发新的癌症治疗方法具有显着的潜力 (Nguyen、Lhoste、Lavelle、Bissery 和 Bisagni,1990 年)。

新型抗糖尿病剂

四氢-1H-吡啶并[4,3-b]吲哚衍生物(如色氨啉-3-羧酸衍生物)已被合成并评估其抗糖尿病活性。这些化合物在链脲佐菌素诱导的糖尿病大鼠中显示出有效的抗糖尿病作用,使其成为开发新的抗糖尿病药物的潜在候选者 (Choudhary、Kohli、Kumar 和 Joshi,2011 年)。

作用机制

Target of Action

The primary target of methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate is the c-Met receptor . This receptor plays a crucial role in cancer cell proliferation and survival, making it a significant target for anti-cancer drugs .

Mode of Action

The compound interacts with the c-Met receptor through molecular docking . The binding orientations of the compound in the active site of c-Met have been revealed through molecular docking studies . The compound’s interaction with the receptor inhibits the proliferations of cancer cells in a dose-dependent manner .

Biochemical Pathways

The compound affects the biochemical pathways related to cancer cell proliferation and survival . By inhibiting the c-Met receptor, the compound disrupts these pathways, leading to a decrease in cancer cell proliferation .

Pharmacokinetics

The compound’s potent antiproliferative activity suggests that it may have favorable adme properties that contribute to its bioavailability .

Result of Action

The compound’s action results in a significant decrease in cancer cell proliferation . It has shown moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The cytolytic activity of these cell lines was markedly inhibited as a result of the compound’s action .

安全和危害

未来方向

The future directions for the study of this compound involve further exploration of its anti-tumor activity. There is interest in finding effective and specific anti-tumor drugs, as malignant tumor is a serious threat to human health . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .

属性

IUPAC Name |

methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-13(16)8-2-3-11-9(6-8)10-7-14-5-4-12(10)15-11/h2-3,6,14-15H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRWBLSVIRVJJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC3=C2CNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine](/img/structure/B3071811.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071818.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071836.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071838.png)

![1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B3071845.png)

![1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate](/img/structure/B3071846.png)

![1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B3071854.png)

![Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate](/img/structure/B3071887.png)

![2-[(1-Methylpiperidin-4-YL)oxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine](/img/structure/B3071890.png)

![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid](/img/structure/B3071901.png)